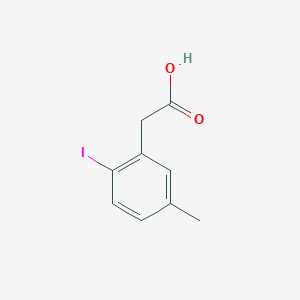![molecular formula C15H16BrNO2S B8468776 N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester CAS No. 851199-00-3](/img/structure/B8468776.png)
N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester
Overview
Description
N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 2-(4-bromophenyl)thiophene-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Substitution: Various substituted thiophenes and phenyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.
Biological Probes: Utilized in the design of probes for studying biological processes.
Industry:
Material Science: Incorporated into the synthesis of materials with specific electronic properties.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the bromophenyl and thiophene groups suggests potential interactions with aromatic and heterocyclic binding sites in biological molecules .
Comparison with Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: The presence of the thiophene ring in N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester distinguishes it from other similar compounds, which may have different aromatic or heterocyclic groups.
- Reactivity: The thiophene ring can participate in unique chemical reactions, such as electrophilic aromatic substitution, which may not be possible with other similar compounds.
- Applications: The unique structure of this compound may confer specific biological activities or material properties that are not observed in other similar compounds .
Properties
CAS No. |
851199-00-3 |
|---|---|
Molecular Formula |
C15H16BrNO2S |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)thiophen-3-yl]carbamate |
InChI |
InChI=1S/C15H16BrNO2S/c1-15(2,3)19-14(18)17-12-8-9-20-13(12)10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,17,18) |
InChI Key |
BKTGLAHNPILPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Pyridin-3-yl)-4-(4-fluorobenzylamino)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8468770.png)


